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Compound of Interest

Compound Name: 1,4-Bis(dichloromethyl)benzene

Cat. No.: B1346832

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1,4-
bis(dichloromethyl)benzene (CAS Number: 7398-82-5), also known as a,a,a',a'-tetrachloro-
p-xylene. Due to the limited availability of public experimental spectra for this specific
compound, this document presents a combination of expected spectroscopic characteristics
based on its structure and general experimental protocols for acquiring such data. This guide is
intended to assist researchers in the identification and characterization of this compound and
related structures.

Chemical Structure and Properties

1,4-Bis(dichloromethyl)benzene is a halogenated aromatic compound. Its structure consists
of a central benzene ring substituted at the para positions with two dichloromethyl groups.

Molecular Formula: CsHeCla4
Molecular Weight: 243.95 g/mol
Structure Diagram:

Caption: Chemical structure of 1,4-bis(dichloromethyl)benzene.
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Spectroscopic Data Summary

Disclaimer: Experimental spectroscopic data for 1,4-bis(dichloromethyl)benzene is not
readily available in public databases. The following tables provide predicted values and
expected interpretations based on the chemical structure. These should be used as a reference
and confirmed with experimental data.

Mass Spectrometry

Parameter Expected Valuellnterpretation

The molecular ion peak would be expected at
m/z 242 (for 3°Cl isotope). Due to the presence

Molecular lon (M%) of four chlorine atoms, a characteristic isotopic
pattern will be observed for the molecular ion
cluster (M, M+2, M+4, M+6, M+8).

Fragmentation would likely involve the loss of CI
(m/z 207), HCI (m/z 206), and cleavage of the

Major Fragments dichloromethyl group (CHCI2) to give a fragment
at m/z 159. Further fragmentation of the

benzene ring would also be expected.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~75-78 Singlet 4H Aromatic protons
) Methine protons (-
~6.8-7.2 Singlet 2H

CHCL)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental
conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (8) (ppm) Assighment

~135-140 Quaternary aromatic carbons (C-CHCI2)
~128-132 Protonated aromatic carbons

~70-75 Methine carbons (-CHCIz2)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

~ 3000 - 2900 C-H stretch (methine) Weak

~ 1600, 1475 C=C stretch (aromatic ring) Medium

~ 800 - 600 C-Cl stretch Strong
C-H bend (para-disubstituted

~ 850 - 800 ] Strong
ring)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
discussed. These are based on standard laboratory practices for the analysis of organic
compounds.[1][2]

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization
(El) source.

Procedure:

o Adilute solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane) is prepared.
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e The sample is introduced into the ion source, typically via direct infusion or through a gas
chromatograph (GC) for separation from any impurities.

e The sample is ionized using a standard electron energy of 70 eV.
e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

e The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds) in an NMR tube.

e A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
e For 1H NMR, a standard pulse sequence is used to acquire the spectrum.
e For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

e The acquired data is processed (Fourier transformation, phasing, and baseline correction) to
obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly onto the ATR crystal.

e Pressure is applied to ensure good contact between the sample and the crystal.

e The IR spectrum is recorded over a typical range of 4000-400 cm™1.
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e The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Procedure (KBr Pellet):

e A small amount of the sample is finely ground with dry potassium bromide (KBr).

e The mixture is pressed into a thin, transparent pellet using a hydraulic press.

e The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is

recorded.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of 1,4-bis(dichloromethyl)benzene.
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Caption: Workflow for the spectroscopic identification of 1,4-bis(dichloromethyl)benzene.
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Conclusion

The structural elucidation of 1,4-bis(dichloromethyl)benzene relies on a cohesive
interpretation of data from multiple spectroscopic techniques. While experimental data is not
widely disseminated, the predicted spectra and fragmentation patterns provide a strong basis
for its identification. The provided experimental protocols offer a standardized approach for
researchers to obtain and verify this data. This guide serves as a foundational resource for
professionals engaged in the synthesis and analysis of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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